molecular formula C22H23F3N2O2 B4997373 6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide

6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide

Cat. No. B4997373
M. Wt: 404.4 g/mol
InChI Key: ZVGYVFADJLINPC-UHFFFAOYSA-N
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Description

6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide, also known as Oxo-AM, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. Oxo-AM is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and excitatory neurotransmission.

Mechanism of Action

6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the binding of glutamate, which is the endogenous ligand for the receptor. This results in a reduction of excitatory neurotransmission and impairment of LTP.
Biochemical and physiological effects:
The use of this compound in scientific research has revealed several biochemical and physiological effects. For example, this compound has been shown to reduce the expression of AMPA receptor subunits, which suggests that it may have a neuroprotective effect. Additionally, this compound has been shown to reduce the release of dopamine in the nucleus accumbens, which is a brain region that is involved in reward and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide in lab experiments is its selectivity for the AMPA receptor, which allows for more precise manipulation of synaptic plasticity and excitatory neurotransmission. However, one limitation of using this compound is its potential off-target effects, as it may also interact with other ionotropic glutamate receptors.

Future Directions

There are several future directions for the use of 6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide in scientific research. One direction is to investigate the potential therapeutic applications of this compound in neurological disorders such as epilepsy and stroke. Another direction is to explore the role of AMPA receptors in drug addiction and withdrawal, and to identify potential targets for drug development. Additionally, further research is needed to understand the potential off-target effects of this compound and to develop more selective AMPA receptor antagonists.

Synthesis Methods

The synthesis of 6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide involves several steps, including the reaction of 3-(trifluoromethyl)benzylamine with ethyl 4-oxo-1-piperidinecarboxylate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the reduced intermediate with 2-phenylethyl isocyanate.

Scientific Research Applications

6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been used in various scientific studies to investigate the role of AMPA receptors in synaptic plasticity and memory formation. For example, this compound has been shown to impair long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that underlies learning and memory. Additionally, this compound has been used to study the role of AMPA receptors in drug addiction and withdrawal, as well as in neurological disorders such as epilepsy and stroke.

properties

IUPAC Name

6-oxo-N-(2-phenylethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O2/c23-22(24,25)19-8-4-7-17(13-19)14-27-15-18(9-10-20(27)28)21(29)26-12-11-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGYVFADJLINPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCCC2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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